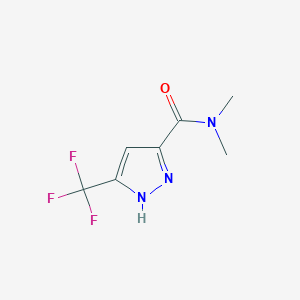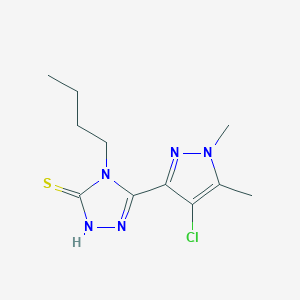![molecular formula C13H12BrN5O2S B280026 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PAKs. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PAKs by 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide leads to the suppression of these cellular processes, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. The inhibition of these kinases leads to the suppression of various cellular processes, including cell proliferation, migration, and survival. Additionally, 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, making it a potential candidate for cancer therapy. Additionally, it has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. One of the limitations of using 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research and development of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide. One of the future directions is the identification of more specific targets for this compound. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction. Another future direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate to form 2,6-dimethyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with thionyl chloride to form the acid chloride, which is then reacted with 2-amino-5-bromopyrazole to form the desired product.
Applications De Recherche Scientifique
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival, making them potential targets for cancer therapy. Additionally, 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C13H12BrN5O2S |
|---|---|
Poids moléculaire |
382.24 g/mol |
Nom IUPAC |
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrN5O2S/c1-6-4-8-12(22-6)15-7(2)19(13(8)21)17-11(20)10-9(14)5-18(3)16-10/h4-5H,1-3H3,(H,17,20) |
Clé InChI |
WJBKOXQBZPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C |
SMILES canonique |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)


![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)